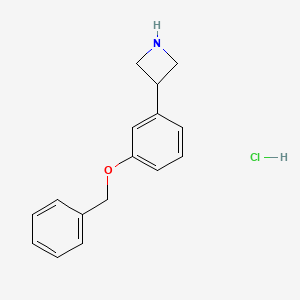![molecular formula C20H32OSi B13695828 Triisopropyl[(6-methyl-3,4-dihydro-1-naphthyl)oxy]silane](/img/structure/B13695828.png)
Triisopropyl[(6-methyl-3,4-dihydro-1-naphthyl)oxy]silane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
. This compound is a silane derivative, characterized by the presence of a triisopropylsilyl group attached to a naphthyl ether moiety. It is commonly used as a building block in organic synthesis and has applications in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Triisopropyl[(6-methyl-3,4-dihydro-1-naphthyl)oxy]silane typically involves the reaction of 6-methyl-3,4-dihydro-1-naphthol with triisopropylchlorosilane in the presence of a base such as triethylamine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chlorosilane. The general reaction scheme is as follows:
6-methyl-3,4-dihydro-1-naphthol+triisopropylchlorosilanetriethylaminethis compound+hydrochloric acid
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The process involves large-scale reactors equipped with efficient stirring and temperature control systems. The use of high-purity reagents and solvents is crucial to minimize impurities and by-products.
Análisis De Reacciones Químicas
Types of Reactions
Triisopropyl[(6-methyl-3,4-dihydro-1-naphthyl)oxy]silane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: Reduction reactions can convert the naphthyl ether moiety to its corresponding alcohol.
Substitution: The triisopropylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as or are used.
Substitution: Substitution reactions often involve such as or .
Major Products Formed
Oxidation: Silanols or siloxanes.
Reduction: Alcohol derivatives.
Substitution: Various substituted silanes depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Triisopropyl[(6-methyl-3,4-dihydro-1-naphthyl)oxy]silane has a wide range of applications in scientific research:
Chemistry: Used as a protecting group for hydroxyl functionalities in organic synthesis.
Biology: Employed in the synthesis of bioactive molecules and as a reagent in biochemical assays.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of Triisopropyl[(6-methyl-3,4-dihydro-1-naphthyl)oxy]silane involves its ability to act as a protecting group for hydroxyl functionalities. The triisopropylsilyl group provides steric hindrance, preventing unwanted reactions at the protected site. This allows for selective reactions to occur at other positions in the molecule. The compound’s molecular targets and pathways are primarily related to its role in organic synthesis and its interactions with various reagents and catalysts.
Comparación Con Compuestos Similares
Similar Compounds
- Triisopropylsilyl chloride
- Triisopropylsilanol
- Triisopropylsilane
Uniqueness
Triisopropyl[(6-methyl-3,4-dihydro-1-naphthyl)oxy]silane is unique due to its specific structure, which combines a triisopropylsilyl group with a naphthyl ether moiety. This combination imparts distinct chemical properties, making it a valuable reagent in organic synthesis. Compared to similar compounds, it offers enhanced stability and selectivity in protecting hydroxyl groups, making it a preferred choice in various synthetic applications.
Propiedades
Fórmula molecular |
C20H32OSi |
|---|---|
Peso molecular |
316.6 g/mol |
Nombre IUPAC |
(6-methyl-3,4-dihydronaphthalen-1-yl)oxy-tri(propan-2-yl)silane |
InChI |
InChI=1S/C20H32OSi/c1-14(2)22(15(3)4,16(5)6)21-20-10-8-9-18-13-17(7)11-12-19(18)20/h10-16H,8-9H2,1-7H3 |
Clave InChI |
MVWYFALLLTYUJZ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C=C1)C(=CCC2)O[Si](C(C)C)(C(C)C)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 3-[(2-Aminophenyl)amino]benzoate](/img/structure/B13695749.png)

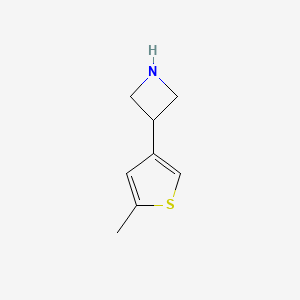

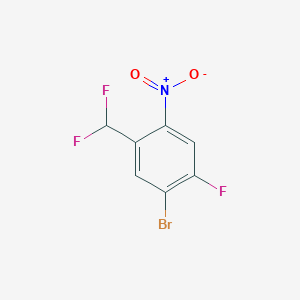
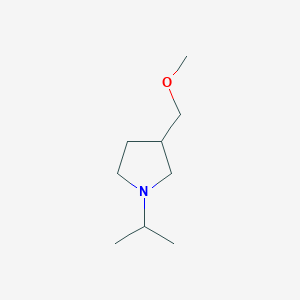



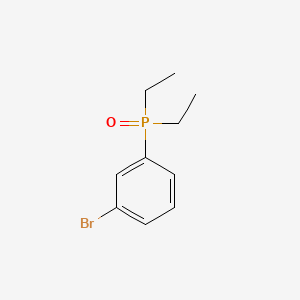
![1-[(6-Methyl-3-pyridyl)methyl]guanidine](/img/structure/B13695811.png)

